

Introduction: The Versatility of (2-Hydroxyphenyl)acetonitrile in Heterocyclic Chemistry

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Compound of Interest

Compound Name: (2-Hydroxyphenyl)acetonitrile

Cat. No.: B171700

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(2-Hydroxyphenyl)acetonitrile is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in synthetic organic and medicinal chemistry. Its structure, featuring a nucleophilic phenolic hydroxyl group ortho to a methylene group activated by a nitrile, presents a unique platform for the construction of complex heterocyclic scaffolds. Among these, the benzofuran core is particularly prominent, being a key structural motif in a vast array of natural products and pharmacologically active molecules.^[1] This guide provides an in-depth exploration of palladium-catalyzed reactions involving **(2-hydroxyphenyl)acetonitrile**, with a primary focus on the well-established synthesis of 2-arylbenzofurans and an outlook on other potential transformations.

Part 1: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Reaction with Arylboronic Acids

Overview and Significance

The palladium-catalyzed reaction of **(2-hydroxyphenyl)acetonitriles** with arylboronic acids represents a highly efficient and modular approach for the synthesis of 2-arylbenzofurans. This transformation proceeds through a sequential addition and intramolecular annulation, offering a direct route to a privileged heterocyclic core.^[2] The reaction is notable for its operational

simplicity and tolerance of a variety of functional groups on both coupling partners, making it a valuable tool for diversity-oriented synthesis in drug discovery programs.[3]

Reaction Mechanism

The catalytic cycle for this transformation is believed to proceed through several key steps, as depicted below. The reaction is initiated by the formation of an active palladium(II) species, which then participates in a transmetalation with the arylboronic acid. The resulting arylpalladium intermediate undergoes insertion into the nitrile group of **(2-hydroxyphenyl)acetonitrile** to form an imine intermediate. This is followed by an intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine, leading to the formation of the benzofuran ring. A final aromatization step yields the 2-arylbenzofuran product and regenerates the active palladium catalyst.[2][3]

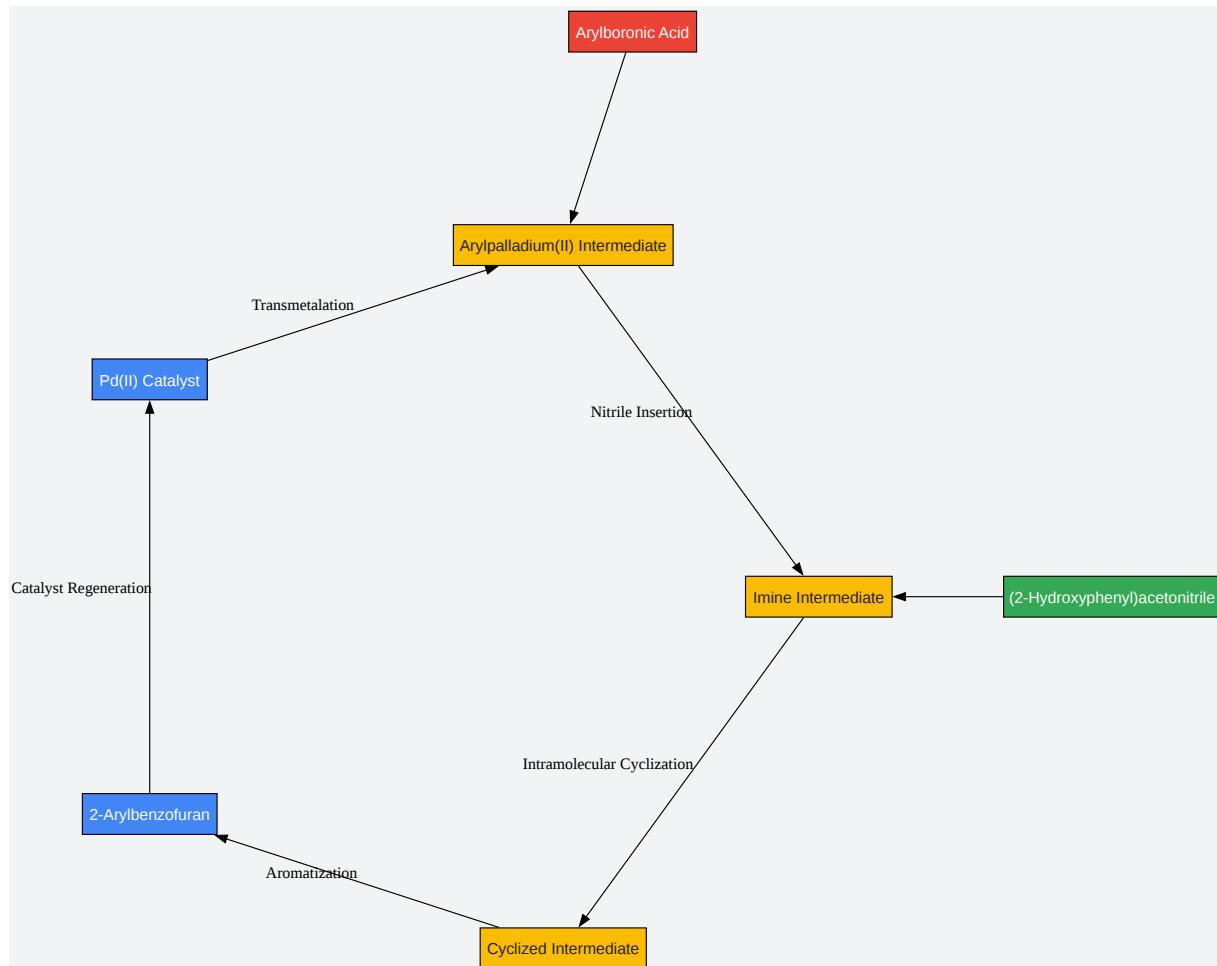
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Figure 1: Catalytic cycle for the synthesis of 2-arylbenzofurans.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

The following protocol is a representative example for the synthesis of 2-phenylbenzofuran from **(2-hydroxyphenyl)acetonitrile** and phenylboronic acid, based on the work of Wang et al.

[2]

Materials:

- **(2-Hydroxyphenyl)acetonitrile** (1.0 mmol, 1.0 equiv)
- Phenylboronic acid (1.2 mmol, 1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.05 mmol, 5 mol%)
- 2,2'-Bipyridine (bpy, 0.05 mmol, 5 mol%)
- Trifluoroacetic acid (TFA, 1.0 mmol, 1.0 equiv)
- Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add **(2-hydroxyphenyl)acetonitrile**, phenylboronic acid, palladium(II) acetate, and 2,2'-bipyridine.
- Add anhydrous THF via syringe, followed by trifluoroacetic acid.
- Seal the tube and heat the reaction mixture at 80 °C for 12 hours with vigorous stirring.
- After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
- Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 2-phenylbenzofuran.

Data Presentation: Substrate Scope and Yields

The palladium-catalyzed synthesis of 2-arylbenzofurans exhibits a broad substrate scope with respect to both the **(2-hydroxyphenyl)acetonitrile** and the arylboronic acid coupling partners. The reaction generally proceeds in good to excellent yields.

Entry	(2-Hydroxyphenyl)acetonitrile Substituent	Arylboronic Acid Substituent	Yield (%)
1	H	H	85
2	H	4-Me	88
3	H	4-OMe	92
4	H	4-F	78
5	H	4-Cl	75
6	4-Me	H	87
7	4-OMe	H	90
8	4-Cl	H	82

Data adapted from

Wang, X. et al.,

Synthesis, 2013.[\[2\]](#)

Causality Behind Experimental Choices

- Palladium(II) Acetate (Catalyst): A common and effective palladium precursor for cross-coupling reactions. It is reduced *in situ* to the active Pd(0) species.
- 2,2'-Bipyridine (Ligand): A bidentate nitrogen ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle.
- Trifluoroacetic Acid (Additive): Acts as a Brønsted acid to promote the formation of the imine intermediate and facilitate the subsequent cyclization.

- Tetrahydrofuran (Solvent): An aprotic polar solvent that effectively dissolves the reactants and catalyst system.

Part 2: Palladium-Catalyzed Synthesis of 2-Arylbenzofurans via Reaction with Sodium Sulfinates

An alternative and efficient one-pot synthesis of 2-arylbenzofurans involves the palladium-catalyzed tandem reaction of (2-hydroxyaryl)acetonitriles with sodium sulfinates.^[4] This method offers a different approach to the formation of the key C-C bond.

Proposed Mechanism and Workflow

The proposed mechanism involves a desulfinative addition of the sodium sulfinate to the nitrile, followed by an intramolecular annulation to form the benzofuran ring.^[4]



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Sources

- 1. (2-Hydroxyphenyl)acetonitrile | 14714-50-2 | PAA71450 [biosynth.com]
- 2. Palladium-Catalyzed Reaction of Arylboronic Acids with Aliphatic Nitriles: Synthesis of Alkyl Aryl Ketones and 2-Arylbenzofurans [organic-chemistry.org]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. Palladium-catalyzed tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates: one-pot synthesis of 2-arylbenzofurans - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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